1-METHANESULFONYL-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE
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Overview
Description
1-Methanesulfonyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a chemical compound known for its versatile applications in various scientific fields. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a piperazine ring, further substituted with a phenylprop-2-en-1-yl group. Its molecular formula is C14H20N2O2S .
Preparation Methods
The synthesis of 1-methanesulfonyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves a multi-step process. One common synthetic route includes the reaction of piperazine with methanesulfonyl chloride in the presence of a base, followed by the addition of a phenylprop-2-en-1-yl group through a substitution reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methanesulfonyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methanesulfonyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets. The methanesulfonyl group can form multiple bonding interactions, such as hydrogen bonds and dative bonds with metal ions, which can influence the compound’s reactivity and stability. These interactions play a crucial role in its effects on various biological and chemical processes .
Comparison with Similar Compounds
1-Methanesulfonyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can be compared with similar compounds such as:
1-(Methylsulfonyl)-4-(3-phenylpropyl)piperazine: This compound has a similar structure but lacks the double bond in the phenylpropyl group.
1-Methanesulfonyl-4-[2-(3-methoxyphenyl)-2-methylpropyl]piperazine: This compound has a methoxy group and a methyl group attached to the phenylpropyl moiety.
The unique structure of this compound, particularly the presence of the double bond in the phenylpropyl group, contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-methylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-19(17,18)16-12-10-15(11-13-16)9-5-8-14-6-3-2-4-7-14/h2-8H,9-13H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVOVNHELYBDGP-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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